3,6,7-trimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide
CAS No.:
Cat. No.: VC16392454
Molecular Formula: C18H15N3O3S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O3S |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 3,6,7-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C18H15N3O3S/c1-9-6-7-12-11(3)16(23-15(12)10(9)2)18(22)19-17-14(20-24-21-17)13-5-4-8-25-13/h4-8H,1-3H3,(H,19,21,22) |
| Standard InChI Key | HBGMEDCDRRIWHL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC=CS4)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three primary components:
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Benzofuran Core: A fused bicyclic system with oxygen in the furan ring, substituted by methyl groups at positions 3, 6, and 7.
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1,2,5-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, linked to the benzofuran via a carboxamide group.
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Thiophene Moiety: A sulfur-containing heterocycle attached to the oxadiazole ring at position 4.
The IUPAC name, 3,6,7-trimethyl-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide, reflects this arrangement. The molecular formula (C₁₈H₁₅N₃O₃S) and weight (353.4 g/mol) were confirmed via high-resolution mass spectrometry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₃S |
| Molecular Weight | 353.4 g/mol |
| Canonical SMILES | CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC=CS4)C)C |
| InChI Key | HBGMEDCDRRIWHL-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound is unavailable, analogous benzofuran-oxadiazole hybrids exhibit distinct absorption bands in IR spectra corresponding to C=O (1650–1700 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches . The methyl groups likely produce characteristic proton NMR signals at δ 2.1–2.5 ppm, while aromatic protons in the benzofuran and thiophene rings would resonate between δ 6.8–8.0 ppm .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of benzofuran-oxadiazole hybrids typically involves multi-step protocols. A representative route for analogous compounds includes:
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Benzofuran Carboxylic Acid Preparation: 3,6,7-Trimethyl-1-benzofuran-2-carboxylic acid is synthesized via cyclization of substituted salicylaldehydes with α-haloketones under acidic conditions .
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Oxadiazole Formation: The carboxylic acid is converted to an acyl chloride, which reacts with amidoximes (e.g., 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine) in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) .
Key challenges include optimizing yields during cyclocondensation and minimizing side reactions from the electron-rich thiophene ring . Microwave-assisted synthesis has been reported to enhance efficiency in similar systems, reducing reaction times from hours to minutes .
Purification and Analysis
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically yields products with >95% purity. HPLC analysis using C18 reverse-phase columns and UV detection at 254 nm confirms homogeneity .
Chemical Reactivity and Stability
Functional Group Reactivity
The compound’s reactivity is governed by three regions:
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Benzofuran Carboxamide: The amide bond (-CONH-) participates in hydrolysis under acidic or basic conditions, yielding the parent carboxylic acid and amine.
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Oxadiazole Ring: Susceptible to nucleophilic attack at the electron-deficient N-O centers, particularly in the presence of reducing agents .
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Thiophene Moiety: Undergoes electrophilic substitution (e.g., sulfonation, nitration) at the α-position relative to sulfur .
Stability Profile
Stability studies of related compounds indicate:
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Thermal Stability: Decomposition temperatures >200°C, as determined by TGA.
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Photostability: Benzofuran derivatives are generally resistant to UV-induced degradation, though prolonged exposure may cause oxadiazole ring opening .
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Hydrolytic Stability: Stable in aqueous buffers (pH 4–8) for 24 hours; rapid degradation occurs in strongly acidic (pH <2) or basic (pH >10) conditions .
| Compound | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|
| Benzofuran derivative 13b | 1.875 | MCF-7 | |
| Oxadiazole derivative 14a | 0.12 | A549 |
Mechanistic studies suggest that such compounds induce apoptosis via caspase-3 activation and inhibit kinases like EGFR (epidermal growth factor receptor) . The thiophene moiety may enhance membrane permeability, facilitating intracellular accumulation .
Antimicrobial Properties
Oxadiazole-thiophene conjugates demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8 µg/mL) and fungi (e.g., C. albicans, MIC = 16 µg/mL) . The methyl groups on the benzofuran core likely contribute to lipophilicity, promoting interaction with microbial membranes .
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